Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .
Chemical Reactions Analysis
Pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .
Physical And Chemical Properties Analysis
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains .
- Methods of Application : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . They were then characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is used as a heterocyclic building block .
- Methods of Application : This compound can be used as an internal standard for the GC-MS determination of etomidate [ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate] in mouse brain tissue .
- Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .
Use in the Synthesis of Bioactive Chemicals
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazoles, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of pyrazole nucleus .
- Results : Pyrazoles have found applications in several fields of science due to their wide range of biological activities .
Synthesis of Isoxazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
- Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .
Use as a Standard in GC-MS Analysis
- Scientific Field : Analytical Chemistry
- Summary of Application : Ethyl 3-amino-1-phenylpyrazole-4-carboxylate can potentially be used as an internal standard for the GC-MS determination of etomidate .
- Methods of Application : This compound can be used in a GC-MS setup to accurately measure the concentration of etomidate in mouse brain tissue .
- Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .
Use in the Synthesis of Isoxazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
- Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .
Safety And Hazards
Future Directions
The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKLRBOWCFWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561947 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
16078-63-0 | |
Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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